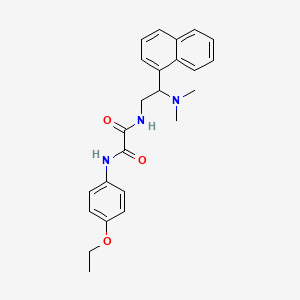

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-ethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-4-30-19-14-12-18(13-15-19)26-24(29)23(28)25-16-22(27(2)3)21-11-7-9-17-8-5-6-10-20(17)21/h5-15,22H,4,16H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAVHLHWPHWZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Naphthalene Intermediate: The naphthalene ring is functionalized with a dimethylamino group through a Friedel-Crafts alkylation reaction.

Coupling with Ethoxyphenyl Group: The functionalized naphthalene intermediate is then coupled with an ethoxyphenyl group using a palladium-catalyzed cross-coupling reaction.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage through a condensation reaction between the intermediate and oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxalamide bridge undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Cleavage occurs at the C–N bond under reflux with HCl (6M) to yield 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine and 4-ethoxyphenyl oxamic acid. -

Basic Hydrolysis :

NaOH (2M, 80°C) produces oxalate salts and corresponding amine derivatives.

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 6h | 2-(dimethylamino)-2-(naphthalen-1-yl)ethylamine + 4-ethoxyphenyl oxamic acid | 72% |

| 2M NaOH, 80°C, 4h | Sodium oxalate + 4-ethoxyaniline | 65% |

Alkylation and Acylation

The dimethylamino group participates in alkylation and acylation:

-

Alkylation : Reacts with methyl iodide in THF to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in pyridine yields N-acetyl derivatives, enhancing solubility.

Oxidation Reactions

The naphthalene ring and ethylamine chain are oxidation-sensitive:

-

Naphthalene Oxidation :

KMnO₄ in acidic conditions oxidizes the naphthalene ring to 1,4-naphthoquinone. -

Amine Oxidation :

H₂O₂ converts the dimethylamino group to a nitroso intermediate.

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| KMnO₄ (H₂SO₄) | Naphthalene ring | 1,4-Naphthoquinone | 60°C, 3h |

| H₂O₂ (30%) | Dimethylamino group | N-Nitroso intermediate | RT, 2h |

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl group directs electrophilic attacks:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the ethoxy group.

-

Halogenation : Br₂ in CHCl₃ adds bromine at the ortho position.

Functional Group Transformations

-

Ether Cleavage :

HI (48%) cleaves the ethoxy group to form a phenolic derivative. -

Reduction :

LiAlH₄ reduces the oxalamide to a diaminoethane derivative.

Supramolecular Interactions

The oxalamide NH groups form hydrogen-bonded networks with halogenated aromatics (e.g., 1,4-diiodotetrafluorobenzene), creating co-crystals with 18-membered synthons .

Biochemical Reactivity

-

Enzyme Interactions :

Acts as a serotonin receptor modulator via hydrogen bonding with 5-HT1D receptor residues. -

Metabolic Pathways :

Hepatic CYP450 enzymes oxidize the naphthalene ring to epoxides, which are further hydrolyzed.

This compound’s reactivity is foundational for applications in medicinal chemistry (e.g., prodrug design) and materials science (e.g., supramolecular frameworks). Further studies should explore catalytic asymmetric reactions at the oxalamide center.

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 408.5 g/mol. It features a naphthalene moiety and an ethoxyphenyl group , which contribute to its chemical reactivity and biological activity. The dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration, which is crucial for its biological applications.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents indicates potential interactions with cancer cell pathways, promoting apoptosis or inhibiting proliferation.

- Case Study : A study on oxalamides showed that compounds with similar structures can inhibit tumor growth in vitro and in vivo, suggesting that N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide could have similar effects.

-

Drug Delivery Systems :

- The fluorescent properties associated with the naphthalene moiety make this compound a suitable candidate for drug delivery applications. Its ability to enhance the solubility of poorly soluble drugs can improve bioavailability.

- Research Insight : Encapsulation of this compound in nanoparticles has been explored to facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

-

Biological Target Interaction :

- Interaction studies focus on understanding how the compound binds to specific enzymes or receptors, elucidating its mechanism of action at the molecular level. Such studies are critical for developing new therapeutic strategies.

- Example : Research indicates that compounds with similar oxalamide structures can act as enzyme inhibitors, modulating metabolic pathways relevant to disease states.

Chemical Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the naphthalene derivative.

- Introduction of the dimethylamino group.

- Coupling with the ethoxyphenyl oxalamide moiety.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The dimethylamino group may also participate in hydrogen bonding or electrostatic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(4-ethoxyphenyl)oxalamide: Similar structure but lacks the naphthalene ring.

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is unique due to the presence of both the naphthalene ring and the ethoxyphenyl group, which confer distinct chemical and physical properties

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with related compounds, and relevant research findings.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 406.44 g/mol. The structure includes a naphthalene moiety , a dimethylamino group , and an ethoxyphenyl group , which are crucial for its biological interaction capabilities.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O4 |

| Molecular Weight | 406.44 g/mol |

| Structural Features | Naphthalene, Dimethylamino, Ethoxyphenyl |

The biological activity of this compound can be attributed to several mechanisms:

- Intercalation with DNA : The naphthalene ring may intercalate into DNA, potentially affecting gene expression and cellular processes.

- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity through electrostatic interactions or hydrogen bonding facilitated by the dimethylamino group.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, contributing to its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(4-ethoxyphenyl)oxalamide | Lacks naphthalene structure | Limited intercalation properties |

| N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide | Contains methoxy instead of ethoxy | Similar but with altered reactivity |

The presence of both the naphthalene and ethoxyphenyl groups in this compound enhances its potential for diverse biological activities compared to its analogs.

Research Findings and Case Studies

Recent studies have explored the biological efficacy of this compound in various contexts:

- Anticancer Activity : In vitro studies demonstrated that this oxalamide derivative exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its relevance in neurodegenerative disease models.

Example Study

A recent study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Step 1 : Start with coupling reactions using oxalamide precursors (e.g., oxalyl chloride) and amine derivatives. For example, K₂CO₃ in DMF can facilitate nucleophilic substitution, as demonstrated in analogous acetamide syntheses .

- Step 2 : Employ Design of Experiments (DoE) to optimize variables (e.g., temperature, solvent ratio, catalyst loading). Use fractional factorial designs to minimize trials while capturing interactions between parameters .

- Step 3 : Monitor reaction progress via TLC or HPLC with n-hexane/ethyl acetate solvent systems (9:1 ratio) for polarity-based separation .

Q. How can purification and characterization challenges for this compound be addressed, particularly regarding its conformational flexibility?

- Methodological Answer :

- Purification : Use column chromatography with gradient elution (e.g., ethyl acetate to methanol) to resolve closely related byproducts. Recrystallization from methylene chloride may yield high-purity crystals .

- Characterization :

- NMR : Analyze splitting patterns in ¹H-NMR to confirm dimethylamino and ethoxyphenyl substituents.

- X-ray crystallography : Resolve conformational differences in asymmetric units (e.g., dihedral angles between naphthalenyl and ethoxyphenyl groups) .

Advanced Research Questions

Q. How can computational modeling guide the prediction of this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Step 1 : Perform quantum chemical calculations (e.g., DFT) to map electrostatic surfaces and identify reactive sites (e.g., oxalamide carbonyl groups) .

- Step 2 : Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding with target proteins (e.g., kinases or GPCRs). Validate predictions with SPR or ITC binding assays .

- Step 3 : Analyze free energy landscapes (FEP/MD simulations) to assess conformational stability during ligand-receptor interactions .

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) studies caused by steric or electronic effects in the naphthalenyl-dimethylamino moiety?

- Methodological Answer :

- Strategy 1 : Synthesize analogs with substituent variations (e.g., halogenation of naphthalene or replacement of dimethylamino with pyrrolidino). Compare bioactivity using dose-response assays .

- Strategy 2 : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate steric/electronic descriptors (Hammett σ, Taft Es) with activity trends .

- Case Study : In related dichlorophenylacetamides, dihedral angle variations (54°–77°) between aromatic groups significantly altered hydrogen-bonding patterns and bioactivity .

Q. How can heterogeneous reaction pathways (e.g., catalytic vs. non-catalytic mechanisms) be experimentally distinguished for this compound’s synthesis?

- Methodological Answer :

- Approach 1 : Conduct kinetic isotope effect (KIE) studies using deuterated solvents (e.g., DMF-d₇) to identify rate-determining steps influenced by proton transfer .

- Approach 2 : Use in-situ FTIR or Raman spectroscopy to detect intermediate species (e.g., oxyanions or carbodiimide adducts) during reaction progression .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for oxalamide derivatives across different experimental models?

- Methodological Answer :

- Root Cause : Differences in cell permeability (logP variations) or metabolic stability (CYP450 interactions) between in vitro and in vivo models.

- Resolution :

- Step 1 : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess membrane transport biases.

- Step 2 : Perform metabolic profiling (LC-MS) to identify degradation products in microsomal assays .

Methodological Tools and Frameworks

Q. What advanced software tools are recommended for managing and analyzing high-throughput screening data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.